molecular formula C12H11NO3 B11889977 8-Ethoxyquinoline-7-carboxylic acid CAS No. 62189-87-1

8-Ethoxyquinoline-7-carboxylic acid

Cat. No.: B11889977
CAS No.: 62189-87-1
M. Wt: 217.22 g/mol
InChI Key: VVVJRPNWRJFCDQ-UHFFFAOYSA-N
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Description

8-Ethoxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 8th position and the carboxylic acid group at the 7th position of the quinoline ring contribute to the unique chemical properties and biological activities of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the ethoxylation of quinoline derivatives, followed by carboxylation. For instance, starting from 8-hydroxyquinoline, ethoxylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate. The resulting 8-ethoxyquinoline can then be carboxylated at the 7th position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound can be converted to 8-ethoxyquinoline-7-carboxaldehyde.

    Reduction: Formation of 8-ethoxy-1,2-dihydroquinoline-7-carboxylic acid.

    Substitution: Formation of 8-substituted quinoline-7-carboxylic acid derivatives.

Scientific Research Applications

8-Ethoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-ethoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.

    8-Methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group.

    8-Chloroquinoline: Contains a chlorine atom at the 8th position.

Comparison: 8-Ethoxyquinoline-7-carboxylic acid is unique due to the presence of both the ethoxy group and the carboxylic acid group, which confer distinct chemical properties and biological activities. Compared to 8-hydroxyquinoline, it may exhibit different solubility and reactivity profiles. The ethoxy group can also influence the compound’s ability to cross cell membranes, potentially enhancing its bioavailability.

Properties

CAS No.

62189-87-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-ethoxyquinoline-7-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-9(12(14)15)6-5-8-4-3-7-13-10(8)11/h3-7H,2H2,1H3,(H,14,15)

InChI Key

VVVJRPNWRJFCDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

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